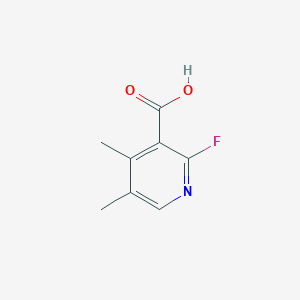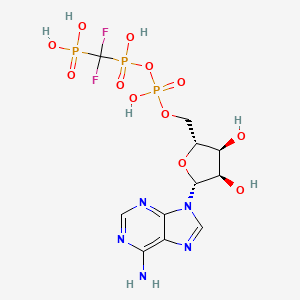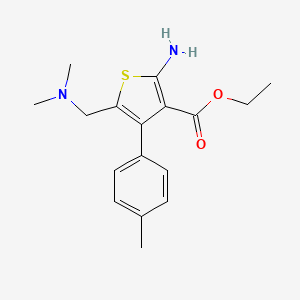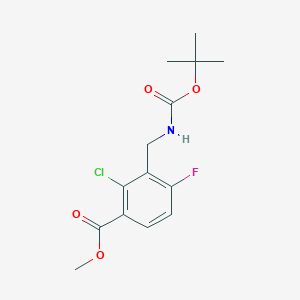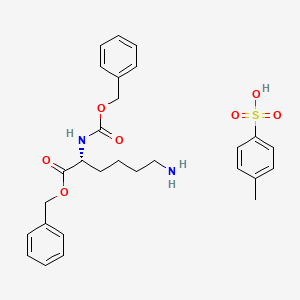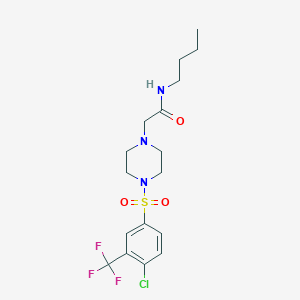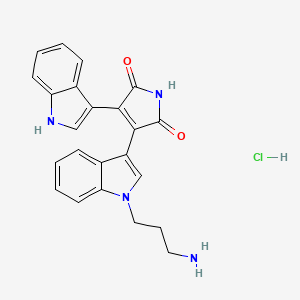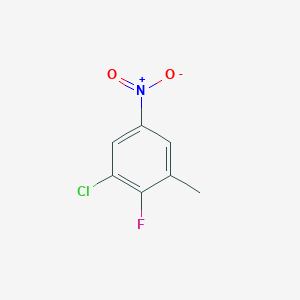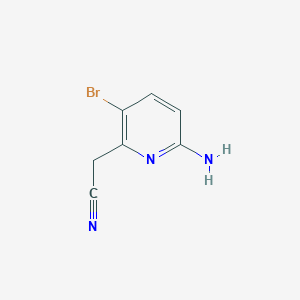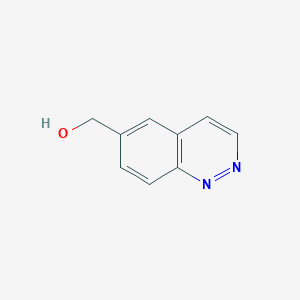
1-(4-(Aminomethyl)phenyl)-2,2,2-trifluoroethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Aminomethyl)phenyl)-2,2,2-trifluoroethanol is an organic compound characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a trifluoroethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Aminomethyl)phenyl)-2,2,2-trifluoroethanol typically involves the reaction of 4-(aminomethyl)phenyl derivatives with trifluoroethanol under controlled conditions. One common method includes the reduction of 4-aminomethylbenzyl alcohol using hydrogenation techniques . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes or advanced catalytic methods to ensure high yield and purity. The choice of method depends on the desired scale and application, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-(Aminomethyl)phenyl)-2,2,2-trifluoroethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield simpler amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the trifluoroethanol moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(4-(Aminomethyl)phenyl)-2,2,2-trifluoroethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings .
Wirkmechanismus
The mechanism by which 1-(4-(Aminomethyl)phenyl)-2,2,2-trifluoroethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s trifluoroethanol moiety can enhance its binding affinity and specificity, leading to significant biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
- 4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 1,3,5-Tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene derivatives
Uniqueness: 1-(4-(Aminomethyl)phenyl)-2,2,2-trifluoroethanol stands out due to its trifluoroethanol moiety, which imparts unique chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring high specificity and stability .
Eigenschaften
Molekularformel |
C9H10F3NO |
|---|---|
Molekulargewicht |
205.18 g/mol |
IUPAC-Name |
1-[4-(aminomethyl)phenyl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-4,8,14H,5,13H2 |
InChI-Schlüssel |
JIWYPPJMXMFBDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


